molecular formula C22H21NO3 B274401 4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid

4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid

Cat. No. B274401
M. Wt: 347.4 g/mol
InChI Key: NFYXJHORCJLSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid, also known as BAMBA, is a chemical compound that has been used in scientific research for various purposes.

Mechanism of Action

The exact mechanism of action of 4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to bind to the active site of enzymes and prevent their activity, as well as to bind to receptors and prevent the binding of their natural ligands.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor function, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid in lab experiments is its high specificity and selectivity for certain enzymes and receptors. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are many potential future directions for the use of 4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid in scientific research. These include the development of new fluorescent probes and ligands based on its structure, the identification of new targets for its inhibition, and the exploration of its potential therapeutic applications in cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential toxic effects.

Synthesis Methods

4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid can be synthesized through a multi-step process that involves the reaction of 4-aminomethylbenzoic acid with benzyl bromide, followed by the reduction of the resulting benzylated intermediate with sodium borohydride. The final product is obtained through the removal of the benzyl protecting group using palladium on carbon.

Scientific Research Applications

4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid has been used in scientific research for various purposes, including as a fluorescent probe for the detection of proteins and as a ligand for the study of G protein-coupled receptors. It has also been used as a tool for the study of protein-protein interactions and as a potential therapeutic agent for the treatment of cancer.

properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

4-[[(4-phenylmethoxyphenyl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C22H21NO3/c24-22(25)20-10-6-17(7-11-20)14-23-15-18-8-12-21(13-9-18)26-16-19-4-2-1-3-5-19/h1-13,23H,14-16H2,(H,24,25)

InChI Key

NFYXJHORCJLSFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-]

Origin of Product

United States

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